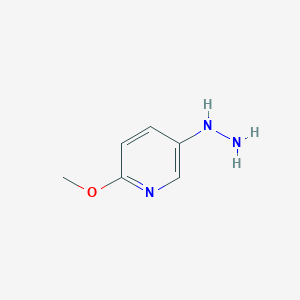

5-Hydrazinyl-2-methoxypyridine

Overview

Description

Synthesis Analysis

The synthesis of 5-Hydrazinyl-2-methoxypyridine and its derivatives typically involves multi-step chemical processes, incorporating various strategies to introduce the hydrazinyl and methoxy groups into the pyridine ring. An efficient one-pot, three-component synthesis method has been developed for 5-hydrazinoalkylidene rhodanine derivatives starting from aliphatic primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes, indicating a similar strategy could be applied for synthesizing 5-Hydrazinyl-2-methoxypyridine derivatives (Attanasi et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-Hydrazinyl-2-methoxypyridine derivatives has been extensively studied through various spectroscopic methods, including FT-Raman, FT-IR, NMR, and X-ray diffraction. These studies provide valuable insights into the conformational and electronic properties of the molecule. For example, the molecular conformational structure studies and various spectral properties of a closely related molecule, 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl), have been performed by quantum mechanical computation, offering insights into the charge transfers and molecular electrostatic potential map analysis (Gümüş, 2020).

Chemical Reactions and Properties

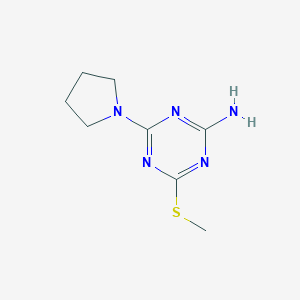

5-Hydrazinyl-2-methoxypyridine participates in various chemical reactions, leading to the formation of complex structures. Its reactivity with different chemical agents, under specific conditions, highlights its versatility in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group have been demonstrated, showcasing the potential for synthesizing highly substituted bipyridines and pyrazinopyridines, which implies the adaptability of 5-Hydrazinyl-2-methoxypyridine in similar reactions (Thompson et al., 2005).

Scientific Research Applications

Synthetic Chemistry Applications

- 5-Hydrazinyl-2-methoxypyridine serves as a precursor in the efficient synthesis of 5-functionalised 2-methoxypyridines, leading to the formation of bicyclic δ-lactams using magnesium 'ate' complexes as key reagents. These compounds have applications in the synthesis of various heterocyclic structures, demonstrating the versatility of 5-hydrazinyl-2-methoxypyridine in synthetic organic chemistry (Sośnicki, 2009).

Material Science and Structural Analysis

- In material science, 5-hydrazinyl-2-methoxypyridine derivatives have been studied for their photophysical properties and potential applications in non-linear optics (NLO). For example, the synthesis and structural elucidation of a squaric acid derivative showcased its utility in NLO applications due to its significant second-order NLO activity in solution and the solid state (Kolev et al., 2008).

Biological Activity and Pharmacological Potential

- The cytotoxic activity of 2-methoxypyridine-3-carbonitrile derivatives against various cancer cell lines highlights the role of 5-hydrazinyl-2-methoxypyridine in medicinal chemistry. These derivatives exhibit promising antiproliferative effects against liver, prostate, and breast cancer cell lines, indicating the potential for the development of new anticancer agents (Al‐Refai et al., 2019).

Corrosion Inhibition

- In the field of corrosion science, derivatives of 5-hydrazinyl-2-methoxypyridine have been evaluated as corrosion inhibitors for steel in acidic chloride solutions, demonstrating excellent protection performance. The effectiveness of these compounds suggests their applicability in industrial processes to mitigate corrosion-related damage (El‐Faham et al., 2016).

Photophysical Studies

- The photophysical and electrochemical properties of blue phosphorescent iridium(III) complexes, synthesized using 2-difluorophenyl-4-methoxypyridine ligands, highlight the importance of 5-hydrazinyl-2-methoxypyridine derivatives in the development of advanced luminescent materials. These studies provide insight into the design of new phosphorescent materials for applications in light-emitting devices (Wu et al., 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

(6-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQWKLIXHJRVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623475 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160664-95-9 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

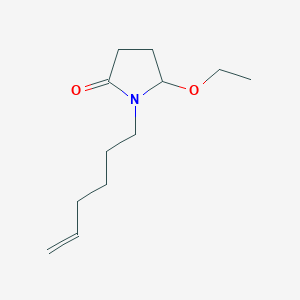

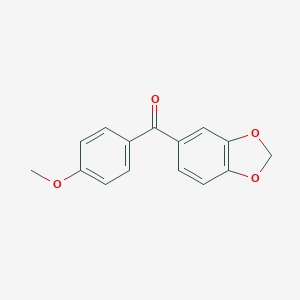

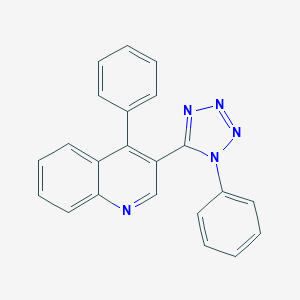

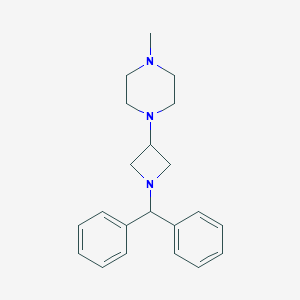

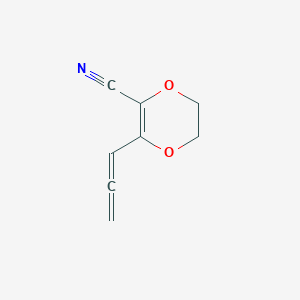

Synthesis routes and methods I

Procedure details

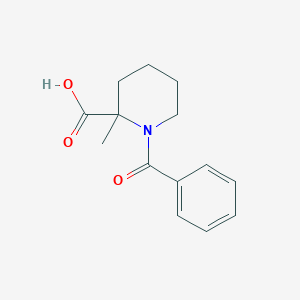

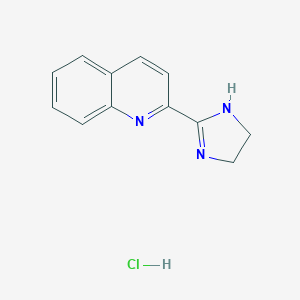

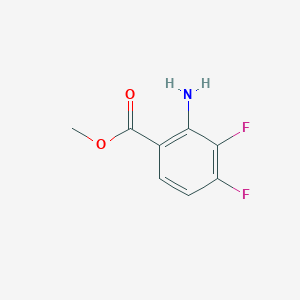

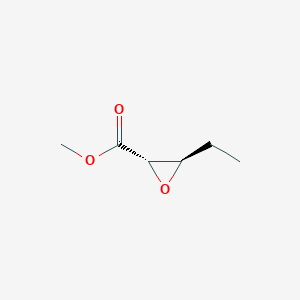

Synthesis routes and methods II

Procedure details

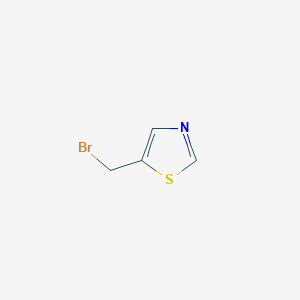

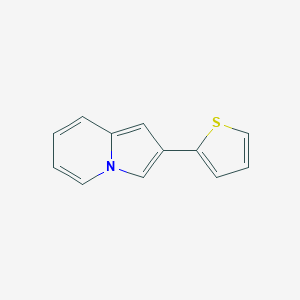

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)